molecular formula C11H16ClNO B12285387 (R)-3-(4-Methylphenoxy)-pyrrolidine HCl

(R)-3-(4-Methylphenoxy)-pyrrolidine HCl

Cat. No.: B12285387
M. Wt: 213.70 g/mol
InChI Key: XKVSQAPMTRDRTQ-RFVHGSKJSA-N
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Description

®-3-(4-Methylphenoxy)-pyrrolidine HCl is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylphenoxy group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methylphenoxy)-pyrrolidine HCl typically involves the reaction of 4-methylphenol with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 4-methylphenol and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group, facilitating the nucleophilic attack on the pyrrolidine ring.

    Solvent: The reaction is often conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction mixture is typically heated to reflux to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Methylphenoxy)-pyrrolidine HCl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methylphenoxy)-pyrrolidine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-(4-Methylphenoxy)-pyrrolidine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(4-Methylphenoxy)-pyrrolidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Methylphenoxy)-pyrrolidine HCl: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    4-Methylphenoxyacetic acid: A structurally related compound with a carboxylic acid group instead of the pyrrolidine ring.

    4-Methylphenoxybenzylamine: Another related compound with a benzylamine group.

Uniqueness

®-3-(4-Methylphenoxy)-pyrrolidine HCl is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the 4-methylphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R)-3-(4-methylphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1

InChI Key

XKVSQAPMTRDRTQ-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@@H]2CCNC2.Cl

Canonical SMILES

CC1=CC=C(C=C1)OC2CCNC2.Cl

Origin of Product

United States

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